molecular formula C8H13ClN2O2S B1525079 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1183269-60-4

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1525079
CAS No.: 1183269-60-4
M. Wt: 236.72 g/mol
InChI Key: SQDVWKASBVFCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by its sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling and careful addition of the reagents to avoid excessive heat and side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions helps in achieving high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, sulfonamides, and other functionalized compounds. These products have applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is used in various scientific research applications due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound's ability to act as a building block for more complex molecules makes it valuable in drug discovery and development.

Mechanism of Action

The mechanism by which 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on the specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of biochemical processes or inhibition of specific enzymes.

Comparison with Similar Compounds

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is compared with other similar compounds, such as 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1-isopropyl-1H-pyrazole-4-sulfonyl chloride. These compounds share structural similarities but differ in their substituents, leading to variations in reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Conclusion

This compound is a versatile and valuable compound in the field of chemistry. Understanding its properties, synthesis methods, and applications can lead to further advancements in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVWKASBVFCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183269-60-4
Record name 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.